3-Acetamido-4-hydroxybenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetamido-4-hydroxybenzoic acid can be synthesized through the acetylation of 3-amino-4-hydroxybenzoic acid. This reaction typically involves the use of acetic anhydride as the acetylating agent under mild conditions . The reaction proceeds as follows:
3-amino-4-hydroxybenzoic acid+acetic anhydride→3-acetamido-4-hydroxybenzoic acid+acetic acid
Industrial Production Methods
Industrial production of this compound often involves the use of bacterial enzymes for the hydrolysis of benzoate . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The acetamido group can be reduced to an amino group.
Substitution: The hydroxyl and acetamido groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Acetamido-4-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in bacterial metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetamido-4-hydroxybenzoic acid involves its interaction with specific enzymes and molecular targets. For instance, it is acetylated by arylamine N-acetyltransferase in bacteria, which plays a role in the metabolism of xenobiotic compounds . This compound can also act as a substrate for various enzymatic reactions, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-hydroxybenzoic acid: The parent compound, differing by the presence of an amino group instead of an acetamido group.
4-hydroxybenzoic acid: Lacks the acetamido group, making it less reactive in certain chemical reactions.
4-acetamido-3-hydroxybenzoic acid ethyl ester: An ester derivative with different solubility and reactivity properties.
Uniqueness
3-Acetamido-4-hydroxybenzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and participate in enzymatic reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-acetamido-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBFVCYLJXGOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708165 | |
Record name | 3-Acetamido-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91004-38-5 | |
Record name | 3-Acetamido-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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